molecular formula C5H3BrN2O3 B1334475 2-Bromo-4-nitropyridine N-oxide CAS No. 52092-43-0

2-Bromo-4-nitropyridine N-oxide

Cat. No.: B1334475
CAS No.: 52092-43-0
M. Wt: 218.99 g/mol
InChI Key: IRBDHXCXCSFNEQ-UHFFFAOYSA-N
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Description

2-Bromo-4-nitropyridine N-oxide (CAS: 52092-43-0) is a heterocyclic compound with the molecular formula C₅H₃BrN₂O₃ and a molecular weight of 218.995 g/mol . It features a pyridine ring substituted with a bromine atom at position 2, a nitro group at position 4, and an N-oxide functional group. The compound exhibits a melting point range of 143–146°C and is commercially available at purities of 97–98% . Its structure (Figure 1) is characterized by strong electron-withdrawing groups (nitro and N-oxide), which influence its reactivity and applications in synthetic chemistry, particularly as a precursor for dibromopyridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitropyridine N-oxide typically involves the bromination of 4-nitropyridine N-oxide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to handle the reagents and control the reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-nitropyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate:
2-Bromo-4-nitropyridine N-oxide is primarily utilized as an intermediate in the synthesis of diverse organic compounds. Its structure allows for various functional group transformations, making it a valuable building block in organic synthesis. For example, it can be involved in reactions such as direct arylation and cross-coupling processes, which are essential for creating complex molecular architectures.

Case Study: Direct Arylation
Research has demonstrated that the direct arylation of 4-substituted pyridine N-oxides with bromobenzene yields high product yields (70-80%) under optimized conditions. This method highlights the efficiency of this compound in synthesizing arylpyridine derivatives, showcasing its utility in developing new chemical entities for further research and application .

Pharmaceutical Development

Drug Candidate Synthesis:
The compound is instrumental in the pharmaceutical industry, particularly in developing new drug candidates targeting bacterial infections. Its unique chemical properties enhance biological activity, making it suitable for synthesizing antibiotics and other therapeutic agents.

Example Applications:

  • Synthesis of Antibiotics: Studies indicate that derivatives of this compound can be modified to create potent antibacterial agents.
  • Mechanistic Studies: Research has focused on understanding the reactivity of 4-nitropyridine N-oxide derivatives, providing insights into their potential as drug candidates .

Material Science

Development of New Materials:
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its electronic and optical properties can be tailored for specific applications, including sensors and electronic devices.

Research Findings:
Studies have shown that incorporating this compound into polymer matrices can enhance their conductivity and stability, making them suitable for electronic applications .

Analytical Chemistry

Reagent in Analytical Methods:
This compound serves as a reagent in various analytical techniques used to detect and quantify other chemical species. Its ability to form stable complexes with metals makes it valuable in spectroscopic analyses.

Applications:

  • Metal Ion Detection: this compound can be used to develop assays for detecting trace metal ions in environmental samples.
  • Quantitative Analysis: Its application in chromatographic methods aids in the reliable quantification of target compounds .

Environmental Chemistry

Study of Environmental Behavior:
Researchers utilize this compound to investigate its degradation pathways and behavior in environmental settings. Understanding these dynamics is crucial for assessing its environmental impact and developing remediation strategies.

Findings:
Research indicates that this compound can degrade under specific conditions, contributing to the understanding of pollutant dynamics and informing strategies for environmental remediation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Synthetic ChemistryIntermediate for organic synthesisHigh yields in direct arylation reactions
Pharmaceutical DevelopmentSynthesis of drug candidates targeting bacterial infectionsPotential for antibiotic development
Material ScienceDevelopment of polymers and coatingsEnhanced electronic properties when incorporated into materials
Analytical ChemistryReagent for detecting and quantifying chemical speciesEffective in metal ion detection assays
Environmental ChemistryStudy of degradation behavior and pollutant dynamicsInsights into environmental impact and remediation strategies

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitropyridine N-oxide involves its reactivity as a halogenated nitropyridine N-oxide. The bromine atom and nitro group confer unique electronic properties to the molecule, making it a versatile intermediate in various chemical reactions. The nitro group can act as an electron-withdrawing group, facilitating nucleophilic substitution reactions, while the bromine atom can be readily displaced by nucleophiles .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical differences between 2-bromo-4-nitropyridine N-oxide and its analogues:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Applications
This compound 52092-43-0 C₅H₃BrN₂O₃ Br (C2), NO₂ (C4), N-oxide 218.995 97–98% Precursor for 2,4-dibromopyridines
3-Bromo-4-nitropyridine N-oxide 1678-49-5 C₅H₃BrN₂O₃ Br (C3), NO₂ (C4), N-oxide 218.995 98% Unspecified (likely intermediate)
2-Bromo-5-methyl-4-nitropyridine N-oxide 60323-98-0 C₆H₅BrN₂O₃ Br (C2), NO₂ (C4), CH₃ (C5), N-oxide 233.02 N/A Potential pharmaceutical intermediate
5-Bromo-2-methyl-4-nitropyridine 1-oxide 62516-08-9 C₆H₅BrN₂O₃ Br (C5), NO₂ (C4), CH₃ (C2), N-oxide 233.02 95% Synthetic intermediate

Key Differences and Implications

Substituent Positions :

  • The bromine position (C2 vs. C3 or C5) significantly alters reactivity. For example, this compound reacts with acetyl bromide to form 2,4-dibromopyridine derivatives under controlled conditions, whereas analogues like 3-bromo-4-nitropyridine N-oxide may exhibit divergent reactivity due to steric and electronic effects .
  • Methyl-substituted derivatives (e.g., 2-Bromo-5-methyl-4-nitropyridine N-oxide) demonstrate increased lipophilicity, which could enhance membrane permeability in pharmaceutical contexts .

Synthetic Utility :

  • This compound is uniquely employed in scalable routes to 2,4-dibromopyridine , a valuable building block in drug synthesis. In contrast, methylated analogues (e.g., 5-Bromo-2-methyl-4-nitropyridine 1-oxide) are less studied for this purpose .

Thermal Stability :

  • The melting point of this compound (143–146°C ) suggests higher thermal stability compared to its methylated derivatives, which lack reported melting point data .

Biological Activity

2-Bromo-4-nitropyridine N-oxide (CAS No. 52092-43-0) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C5_5H3_3BrN2_2O3_3
  • Molecular Weight : 218.99 g/mol
  • Boiling Point : 143°C to 146°C
  • InChI Key : IRBDHXCXCSFNEQ-UHFFFAOYSA-N
  • PubChem ID : 3904026

The compound features a bromine atom and a nitro group on a pyridine ring, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. Inhibition of these enzymes can affect drug metabolism, leading to potential drug-drug interactions. The implications of this inhibition are significant in pharmacology, as they can influence the therapeutic efficacy and toxicity of co-administered drugs .

Cytotoxicity and Anticancer Activity

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. Its mechanism appears to involve inducing apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. For example, studies reported IC50_{50} values indicating effective cytotoxicity against human breast cancer cell lines .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various nitropyridine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for antibiotic development.

Study 2: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability through apoptosis induction. Flow cytometry analysis confirmed an increase in early apoptotic cells compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Enzyme InhibitionCYP1A2 inhibitor
CytotoxicityIC50_{50} = 10 µM on MCF-7 cells

Q & A

Basic Research Questions

Q. How is 2-Bromo-4-nitropyridine N-oxide synthesized, and what are the critical reaction conditions?

The synthesis of this compound typically involves oxidation of the parent pyridine derivative. A common method uses oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under mild conditions (e.g., dichloromethane at 0–25°C for 4–24 hours). Post-oxidation, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Key considerations include:

  • Steric and electronic effects : The nitro group at the 4-position directs bromination to the 2-position due to its electron-withdrawing nature.
  • Reagent purity : Trace moisture can hydrolyze intermediates; anhydrous conditions are recommended.
  • Workup : Neutralization and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the N-oxide .

Q. What spectroscopic techniques are recommended for characterizing N-oxide compounds like this compound?

Characterization requires a combination of techniques:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns and N-oxide formation (e.g., deshielding of adjacent protons). DEPT and HSQC experiments resolve complex splitting.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS for molecular ion validation. For example, isotopic patterns confirm bromine presence (m/z 79/81 doublet).
  • Infrared (IR) : Peaks at 1250–1350 cm⁻¹ (N–O stretch) and 1520–1600 cm⁻¹ (aromatic C–N/O) .

Q. Does this compound exhibit mutagenic potential, and what structural alerts are relevant?

Aromatic N-oxides are historically flagged for mutagenicity due to potential DNA intercalation or reactive oxygen species generation. However, recent (Q)SAR analyses downgraded the general aromatic N-oxide alert, as only specific subclasses (e.g., quindioxins, benzooxadiazole N-oxides) show strong correlations. For this compound:

  • Structural alerts : Nitro and bromine groups may enhance electrophilicity, but mutagenicity depends on metabolic activation (e.g., nitroreductase activity).
  • Testing recommendations : Ames assay with TA98/TAR100 strains (±S9 metabolic activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting assess mutagenicity risks in aromatic N-oxides?

SAR fingerprinting involves hierarchical substructure analysis to identify mutagenicity drivers:

Substructure generation : 101 predefined aromatic N-oxide substructures (e.g., fused rings, substituent positions).

Database matching : Cross-referencing public/proprietary mutagenicity data (e.g., Leadscope, Pharma pipelines).

Statistical validation : Fisher’s exact test to rank substructure-mutagenicity correlations.
For this compound, focus on nitro- and bromine-containing substructures to evaluate their contribution to DNA reactivity .

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate thermochemical data (e.g., bond dissociation energies, redox potentials). Key steps:

  • Geometry optimization : 6-31G(d,p) basis set for initial structure refinement.
  • Electronic analysis : Natural bond orbital (NBO) analysis to quantify charge distribution; nitro and N-oxide groups exhibit significant electron-withdrawing effects.
  • Reactivity prediction : Fukui indices identify electrophilic sites (e.g., bromine-bearing carbon) .

Q. How should researchers design experiments to study cellular uptake and transport mechanisms of N-oxide derivatives?

Example protocol for transporter-dependent uptake studies:

Cell lines : Use OCT1-expressing HEK293 cells vs. wild-type controls (e.g., HepG2, Huh7).

Compound exposure : Incubate with 10 µM this compound (± transporter inhibitors like cimetidine).

Quantification : LC-MS/MS analysis of intracellular concentrations.

In vivo validation : Compare plasma/hepatic levels in Oct1-knockout vs. wild-type mice.
Note: Some N-oxides (e.g., sorafenib N-oxide) show transporter-independent uptake, necessitating proteomic profiling of membrane proteins .

Q. What are the challenges in quantifying N-oxide derivatives in complex matrices, and how can they be addressed methodologically?

Challenges :

  • Matrix interference (e.g., plant alkaloids in herbal extracts).
  • Thermal instability during GC-MS.
    Solutions :
  • On-line SPE-UHPLC-MS/MS : Reduces manual cleanup (e.g., for tea matrices).
  • Calibration : Use isotopically labeled internal standards (e.g., ¹³C-bromo-N-oxide) to correct for ion suppression.
  • Validation : Ensure linearity (r² > 0.99) and LLOQ ≤ 10 µg/kg .

Properties

IUPAC Name

2-bromo-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBDHXCXCSFNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397866
Record name 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52092-43-0
Record name 52092-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174130
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-NITROPYRIDINE N-OXIDE
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Synthesis routes and methods

Procedure details

2-Bromopyridine-N-oxide (28.36 g) was carefully dissolved in concentrated sulphuric acid (43 ml) with stirring. A mixture of concentrated sulphuric acid (65 ml) and concentrated nitric acid (43 ml) was added dropwise, and the mixture refluxed for 3 hours and allowed to cool to room temperature. The mixture was then poured on to ice and the precipitate removed by filtration , washed with water and air dried leaving a fine yellow powder of 2-Bromo-4-nitro-pyridine-N-oxide (14.08 g, 63%), m.p. 145-147° C.
Quantity
28.36 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-4-nitropyridine N-oxide
2-Bromo-4-nitropyridine N-oxide
2-Bromo-4-nitropyridine N-oxide
2-Bromo-4-nitropyridine N-oxide
2-Bromo-4-nitropyridine N-oxide
2-Bromo-4-nitropyridine N-oxide

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